

Spectroscopic Profile of 4-Piperidin-1-ylbenzonitrile: A Technical Guide

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Compound of Interest

Compound Name: 4-Piperidin-1-ylbenzonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **4-Piperidin-1-ylbenzonitrile**. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its isomer, 2-Piperidin-1-ylbenzonitrile, and related parent structures to provide a comprehensive analytical profile. This information is crucial for the characterization, quality control, and mechanistic studies of this compound and its analogues in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for isomers and parent compounds of **4-Piperidin-1-ylbenzonitrile**. These data points serve as a reference for the identification and characterization of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts in ^1H and ^{13}C NMR are indicative of the electronic environment of the nuclei.

Table 1: ^{13}C NMR Data for 2-Piperidin-1-ylbenzonitrile

Chemical Shift (ppm)	Assignment (Tentative)
155.0	Aromatic C-N
134.1	Aromatic C-H
133.5	Aromatic C-H
122.2	Aromatic C-H
118.9	Cyano C
118.0	Aromatic C-H
111.9	Aromatic C-CN
52.4	Piperidine C-N (α)
26.5	Piperidine C (β)
24.3	Piperidine C (γ)

Data sourced from PubChem for 2-Piperidin-1-ylbenzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: Key IR Absorptions for 2-Piperidin-1-ylbenzonitrile and Related Compounds[[1](#)]

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~2220-2230	C≡N Stretch	Nitrile
~2930-2850	C-H Stretch	Aliphatic (Piperidine)
~3050-3020	C-H Stretch	Aromatic
~1600, ~1480	C=C Stretch	Aromatic Ring
~1250	C-N Stretch	Aryl-Amine

Data is a composite based on typical values and data for 2-Piperidin-1-ylbenzonitrile and parent structures.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Table 3: Mass Spectrometry Data for 2-Piperidin-1-ylbenzonitrile[1]

m/z	Ion
186	[M] ⁺ (Molecular Ion)
185	[M-H] ⁺
103	[C ₇ H ₅ N] ⁺ (Benzonitrile fragment)

Data sourced from a GC-MS analysis of 2-Piperidin-1-ylbenzonitrile available on PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.[2] The sample (5-20 mg for ¹H, 20-50 mg for ¹³C) is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

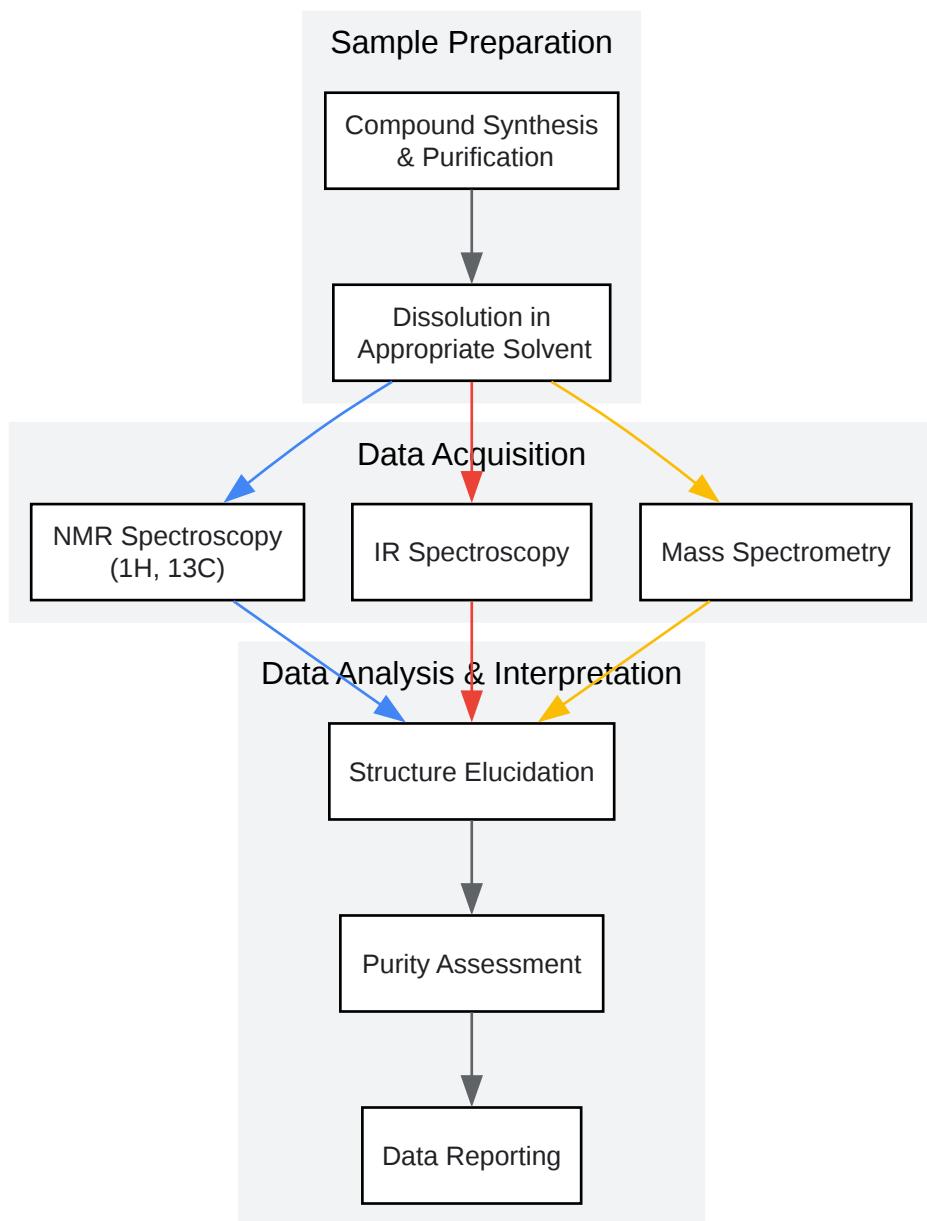
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid, a KBr pellet for solids, or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification of components. Electron Ionization (EI) is a common method for generating ions. The instrument analyzes the mass-to-charge ratio (m/z) of the ions produced.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with **4-Piperidin-1-ylbenzonitrile** and related compounds. While direct experimental data for the title compound is sparse, the provided information for its isomer and parent structures offers valuable insights for its analytical characterization.

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References

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